5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-a]pyrimidin-6-yl group, a methoxybenzamide group, and a chloro group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chloro group might be replaced by a nucleophile in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure.Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Novel heterocyclic compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, have been synthesized and evaluated for their cyclooxygenase inhibition (COX-1/COX-2), analgesic, and anti-inflammatory activities. Some of these compounds showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, making them potential candidates for the development of new analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antimicrobial Screening
The antimicrobial properties of thiazolidin-4-one derivatives incorporating the thiazole ring have been investigated, revealing valuable therapeutic interventions for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013). Another study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold demonstrated activity against various strains of bacteria and fungi, with particular effectiveness against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Krátký et al., 2012).
Anticonvulsant and Sedative-Hypnotic Activity
A series of 4-thiazolidinone derivatives designed and synthesized as agonists of benzodiazepine receptors exhibited considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Anticancer Activity
Research on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones has shown significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and hepatoma cells, indicating their potential as anticancer agents (Hour et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-8-7-24-16-18-9(2)13(15(22)20(8)16)19-14(21)11-6-10(17)4-5-12(11)23-3/h4-7H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPNYDMRPXAQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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